6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate
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Description
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate is a useful research compound. Its molecular formula is C18H14N2O6S2 and its molecular weight is 418.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Inhibition against Nitric Oxide Synthase
Research has developed novel heterocycles including thiadiazolines and pyrazolines, with notable inhibitory activities against different isoforms of nitric oxide synthase. The derivatives synthesized combine various skeletons and moieties, demonstrating specific inhibition preferences based on their structure. Thiadiazolines, for example, preferentially inhibit the neuronal isoform, highlighting their potential in neurological applications (Arias et al., 2018).
One-Pot Synthesis Methodologies
The compound has been involved in the one-pot synthesis of various derivatives. Such methodologies represent an improvement over traditional multi-step reactions, offering a more efficient route for creating complex molecules with potential biological activities (Jilani, 2007).
Potential in DNA Adduct Formation Studies
Studies have shown that derivatives of this compound can interact with DNA, forming specific adducts. This research is crucial in understanding the mutagenic potential of environmental contaminants and their interaction with biological systems (Herreno-saenz et al., 1993).
Hydrogen Bonding and Molecular Structure
Investigations into the hydrogen-bonding capabilities and molecular structure of related compounds provide insights into their potential applications in materials science and crystal engineering. Understanding these interactions is key to developing new materials with desired properties (Portilla et al., 2007).
Antimicrobial Properties
Research has also explored the antimicrobial properties of pyran-3(6H)-one derivatives, highlighting the significance of specific substituents in determining antibacterial activity. Such studies are fundamental in the development of new antimicrobial agents (Georgiadis et al., 1992).
Exploring Stereochemistry in Synthesis
The synthesis of various derivatives and the exploration of their stereochemistry are crucial in the development of new pharmaceuticals and materials. The understanding of stereochemical effects can lead to more effective and targeted compounds (Jeon & Kim, 1999).
Properties
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methyl-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6S2/c1-10-3-4-12(5-14(10)20(23)24)17(22)26-16-7-25-13(6-15(16)21)9-28-18-19-11(2)8-27-18/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXUFZNZGSJGGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC(=CS3)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.